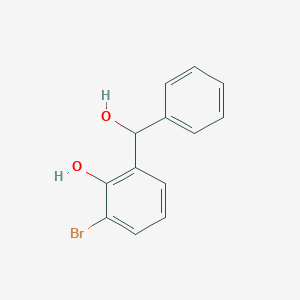

2-Bromo-6-(hydroxy(phenyl)methyl)phenol

Description

Significance of Halogenated Phenols in Chemical Synthesis and Materials Science

Halogenated phenols are a class of compounds widely utilized across the chemical sciences due to the unique properties imparted by the halogen substituent. The presence of a halogen, such as bromine or chlorine, on the aromatic ring modifies the electronic properties of the phenol (B47542), influencing its reactivity and physical characteristics. mdpi.com

In chemical synthesis, the carbon-halogen bond serves as a versatile functional handle, particularly in transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, making halogenated phenols valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. globalscientificjournal.com

In materials science, halogenated phenols are crucial precursors for a variety of functional materials. They are used in the production of polymers, epoxy resins, and dyes. mdpi.comgoogle.com A significant application is their role in manufacturing fire-retardant materials; the halogen atoms interfere with combustion processes, thereby enhancing the safety of plastics and electronic components. nih.gov Furthermore, certain halogenated phenolic compounds can be polymerized to form hard, clear materials suitable for coating compositions. google.com

| Application Area | Specific Use of Halogenated Phenols | Citation(s) |

| Organic Synthesis | Intermediates for pharmaceuticals and agrochemicals | globalscientificjournal.com |

| Substrates for cross-coupling reactions | ||

| Materials Science | Production of polymers and epoxy resins | mdpi.comgoogle.com |

| Synthesis of fire retardants | nih.gov | |

| Precursors for coating compositions | google.com | |

| Agriculture | Synthesis of herbicides and fungicides | google.com |

Role of Benzylic Alcohols in Organic Transformations and Scaffold Construction

Benzylic alcohols are organic compounds characterized by a hydroxyl group attached to a carbon atom that is, in turn, bonded to a benzene (B151609) ring. This structural arrangement confers a distinct reactivity profile that makes them highly valuable in organic synthesis. nih.gov They are recognized as fundamental building blocks for constructing more complex molecular architectures. acs.org

One of the primary roles of benzylic alcohols is as precursors to other functional groups. They can be readily oxidized to form benzaldehydes or, with stronger oxidizing agents, benzoic acids. uu.nl This reactivity is central to the synthesis of a wide array of fine chemicals, including those used in the fragrance and pharmaceutical industries. nih.govwikipedia.org They also react with carboxylic acids to form esters, which are important in their own right and are also used as protecting groups in multi-step syntheses because they can be removed under mild conditions. wikipedia.org

Beyond their role as synthetic precursors, benzylic alcohols are used as solvents for inks, paints, and lacquers, and in the production of various esters and ethers for the soap and perfume industries. wikipedia.org Their direct use in multicomponent reactions for the synthesis of heterocyclic compounds like quinazolinones has also been demonstrated, highlighting their utility in building complex molecular scaffolds. bohrium.com

| Transformation | Reagent/Condition | Product | Citation(s) |

| Oxidation | Mild Oxidizing Agent | Benzaldehyde (B42025) | uu.nl |

| Strong Oxidizing Agent | Benzoic Acid | uu.nl | |

| Esterification | Carboxylic Acid | Benzyl (B1604629) Ester | wikipedia.org |

| N-Alkylation | Acrylonitrile (Ritter Reaction) | N-benzylacrylamide | wikipedia.org |

| Multicomponent Reaction | Isatoic anhydride (B1165640), amine, Pd catalyst | 2-Aryl Quinazolinone | bohrium.com |

Structural Features and Potential Research Avenues for 2-Bromo-6-(hydroxy(phenyl)methyl)phenol

The chemical architecture of this compound is defined by a phenol ring substituted at both ortho positions. One position holds a bromine atom, while the other features a secondary benzylic alcohol group, -(hydroxy(phenyl)methyl). This specific arrangement of functional groups—a phenolic hydroxyl, an aryl bromide, and a benzylic alcohol—in close proximity creates a sterically hindered yet highly functionalized molecule with numerous possibilities for further chemical exploration.

The aryl bromide moiety is a prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide variety of substituents and the construction of more elaborate molecular frameworks. The dual hydroxyl groups (one phenolic, one alcoholic) present opportunities for selective protection and derivatization strategies. For example, one hydroxyl group could be selectively protected while the other is transformed, enabling precise control over synthetic outcomes.

The ortho-disubstituted pattern suggests that the molecule could be a precursor for the synthesis of heterocyclic systems. Intramolecular reactions, such as etherification between the two hydroxyl groups (after activation of one) or cyclization reactions involving new substituents introduced via the bromide, could lead to the formation of dibenzofuran, dibenzopyran, or other related ring systems. Furthermore, the molecule's structure, featuring multiple potential coordination sites (the two oxygen atoms and the phenyl rings), makes it a candidate for investigation as a ligand in coordination chemistry and catalysis.

| Structural Feature | Potential Research Application | Rationale |

| Aryl Bromide | Cross-coupling reactions (e.g., Suzuki, Heck) | The C-Br bond is a well-established reactive site for introducing new C-C or C-heteroatom bonds. |

| Phenolic & Benzylic Hydroxyls | Selective protection and functionalization | The different acidity and reactivity of the two -OH groups allow for selective chemical modification. |

| Ortho-arrangement of Substituents | Synthesis of heterocyclic compounds | The proximity of the functional groups facilitates intramolecular cyclization reactions. |

| Multiple Coordination Sites | Development of novel ligands for catalysis | The oxygen atoms and aromatic systems can coordinate to metal centers. |

Overview of Research Methodologies and Approaches Employed in the Study of Complex Phenolic Structures

The study of complex phenolic structures like this compound requires a suite of modern analytical techniques for isolation, purification, and structural elucidation. nih.gov

Following a synthesis, the initial step typically involves purification of the target compound from the reaction mixture. Chromatographic techniques are central to this process. Column chromatography, including medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), is widely used for the isolation and purification of phenolic compounds to a high degree of purity. mdpi.com Gas chromatography (GC) is also employed, particularly for more volatile or derivatized phenols. nih.govchula.ac.th

Once a pure sample is obtained, its structure is determined using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. acs.org Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can establish connectivity between atoms, which is crucial for unequivocally assigning the structure of complex, polysubstituted aromatics. researchgate.net The chemical shifts of the phenolic hydroxyl protons can also provide information about hydrogen bonding. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the O-H stretches of the alcohol and phenol (typically broad signals around 3300 cm⁻¹), C-O stretches, and aromatic C=C bonds. youtube.comreddit.com

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and elemental formula of the compound. The fragmentation pattern can offer additional structural clues. nih.govacs.org For a bromine-containing compound, the mass spectrum is distinguished by a characteristic M+2 isotopic peak that is nearly equal in intensity to the molecular ion peak, confirming the presence of one bromine atom. libretexts.orglibretexts.orgjove.com

| Methodology | Purpose | Key Information Obtained | Citation(s) |

| Chromatography (HPLC, GC) | Isolation and Purification | Separation of the target compound from impurities and byproducts. | mdpi.comnih.govchula.ac.th |

| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, chemical environment of protons and carbons, hydrogen bonding. | acs.orgresearchgate.netnih.gov |

| IR Spectroscopy | Functional Group Identification | Presence of O-H, C-O, and aromatic C=C bonds. | youtube.comreddit.com |

| Mass Spectrometry | Molecular Weight & Formula Determination | Exact mass, elemental composition, presence of bromine (M+2 peak). | libretexts.orglibretexts.orgjove.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

2-bromo-6-[hydroxy(phenyl)methyl]phenol |

InChI |

InChI=1S/C13H11BrO2/c14-11-8-4-7-10(13(11)16)12(15)9-5-2-1-3-6-9/h1-8,12,15-16H |

InChI Key |

HVVHQPVHBFATNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Br)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Hydroxy Phenyl Methyl Phenol and Its Analogues

Precursor Synthesis Strategies for Substituted Phenols

The foundation for the synthesis of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol lies in the preparation of appropriately substituted phenol (B47542) precursors. This involves the controlled introduction of substituents at specific positions on the phenol ring.

Regioselective Bromination of Phenolic Substrates

The hydroxyl group of a phenol is a strongly activating ortho-, para-directing group, which can make regioselective monobromination challenging, often leading to multiple substitutions. wku.edu However, various methods have been developed to achieve high regioselectivity.

One approach involves the use of N-Benzyl-DABCO tribromide as a bromine source for the high-yielding and regioselective bromination of aromatic amines and phenols. tandfonline.com This reagent allows for mono-bromination to proceed efficiently at room temperature. tandfonline.com Another method utilizes a combination of potassium bromide (KBr) and ZnAl–BrO3−–layered double hydroxides as the brominating reagents, which favors para-bromination, but will direct to the ortho position if the para position is already occupied. nih.gov This system is noted for its excellent regioselectivity and use of inexpensive reagents under mild conditions. nih.gov

Oxidative bromination presents another avenue, generating the brominating agent in situ from a bromide ion in the presence of an oxidant like H₂O₂ or DMSO. nih.gov To circumvent the issue of over-bromination, specific reagent systems have been developed. For instance, a combination of trimethylsilyl (B98337) bromide (TMSBr) and a bulky sulfoxide, such as (4‐ClC₆H₄)₂SO, in acetonitrile (B52724) has been shown to achieve high para-selectivity. chemistryviews.org The proposed mechanism for this selectivity involves an O–H···S hydrogen bond between the phenol and the thioether byproduct, sterically favoring para-bromination. chemistryviews.org

| Brominating Agent/System | Selectivity | Key Features | Reference |

|---|---|---|---|

| N-Benzyl-DABCO tribromide | High for mono-bromination | Stable, solid reagent; reaction at room temperature. | tandfonline.com |

| KBr and ZnAl–BrO3−–LDHs | Excellent (para-favored, ortho if para is blocked) | Inexpensive reagents, mild conditions, high atom economy. | nih.gov |

| TMSBr and (4‐ClC₆H₄)₂SO | High para-selectivity (up to 99/1) | Mild conditions, recyclable thioether byproduct. | chemistryviews.org |

Methods for ortho-Substitution of Phenols

Achieving substitution specifically at the ortho position of a phenol is a critical step. Directed ortho-metalation (DoM) is a powerful strategy for this purpose. wku.eduresearchgate.net This technique involves the deprotonation of the position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The hydroxyl group of phenol can be converted into a suitable directing group, such as a carbamate, to facilitate this reaction. researchgate.net

Another approach is the reaction of phenols with Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) in the presence of a base like triethylamine (B128534). This method enables the exclusive introduction of a dimethylaminomethyl group at the ortho position. wku.edu This ortho-aminomethylated phenol can then serve as a precursor for further transformations.

For the introduction of a formyl group, which is a key step in one of the pathways to the target molecule, magnesium-mediated ortho-specific formylation is highly effective. sciencemadness.orgsciencemadness.org This reaction typically involves the deprotonation of the phenol with a magnesium alkoxide, followed by reaction with paraformaldehyde. sciencemadness.org The high selectivity for ortho-formylation is attributed to the coordination of the phenoxide and formaldehyde (B43269) to the magnesium ion. sciencemadness.org A similar procedure utilizes magnesium chloride and triethylamine. orgsyn.org This method is known for its high yields and exclusive ortho-formylation without the observation of bis-formylation. orgsyn.orgorgsyn.org

Approaches to Construct the Hydroxy(phenyl)methyl Moiety

The synthesis of the hydroxy(phenyl)methyl group at the ortho position of the brominated phenol can be achieved through several synthetic routes.

Direct Formylation and Subsequent Reduction/Grignard Additions

A common and effective strategy begins with the ortho-formylation of a suitable phenol precursor. As discussed, methods employing magnesium salts and paraformaldehyde provide excellent regioselectivity for introducing a formyl group (-CHO) at the ortho position. sciencemadness.orgorgsyn.orgorgsyn.org

Once the ortho-formyl phenol is obtained, the hydroxy(phenyl)methyl moiety can be constructed in two steps. First, a Grignard reaction with phenylmagnesium bromide (PhMgBr) will add the phenyl group to the aldehyde, forming a secondary benzylic alcohol upon workup. Alternatively, the aldehyde can first be reduced to a hydroxymethyl group (-CH₂OH) using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by further reactions if necessary, although the Grignard addition is more direct for the target structure.

Condensation Reactions with Aromatic Aldehydes (e.g., Benzaldehyde)

The direct condensation of phenols with aromatic aldehydes, such as benzaldehyde (B42025), can lead to the formation of bis(hydroxyphenyl)methanes or triphenylmethane (B1682552) derivatives, particularly under acidic conditions. rsc.orgacs.org While these reactions demonstrate the reactivity of aldehydes with phenols, achieving a controlled mono-addition to form a single hydroxy(phenyl)methyl group at a specific ortho position can be challenging and often results in resinous products. rsc.org The reaction conditions, such as temperature and the nature of the catalyst, play a crucial role in determining the product distribution. rsc.orggoogle.com

Multi-component Reactions for Benzylic Alcohol Formation

Multi-component reactions (MCRs) offer an atom-economical and efficient approach to synthesizing complex molecules in a single step. bohrium.com While not directly reported for the synthesis of the target molecule, MCRs that utilize benzylic alcohols as starting materials are known. bohrium.comresearchgate.netresearchgate.net For instance, a palladium-catalyzed MCR involving isatoic anhydrides, amines, and benzylic alcohols has been developed for the synthesis of 2-aryl quinazolinones in water. bohrium.comresearchgate.net Another example is the iron-catalyzed MCR of catechols, ammonium (B1175870) acetate, and benzyl (B1604629) alcohols to afford benzoxazole (B165842) derivatives. acs.org These examples highlight the potential for developing novel MCRs that could directly construct the desired benzylic alcohol moiety on a phenolic substrate.

| Method | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Formylation and Grignard Addition | Two-step process involving ortho-formylation followed by reaction with a phenyl Grignard reagent. | High regioselectivity for the initial formylation step; well-established reactions. | Requires a two-step sequence. | orgsyn.org, sciencemadness.org |

| Condensation with Benzaldehyde | Direct reaction of a phenol with benzaldehyde, often under acidic catalysis. | Potentially a one-step process. | Lack of selectivity, often leading to polymers or complex mixtures. | rsc.org |

| Multi-component Reactions | A one-pot reaction combining multiple starting materials to form the desired product. | High atom economy and efficiency. | Requires the development of a specific MCR for this target structure. | bohrium.com, acs.org |

Catalytic Systems in the Synthesis of this compound

The generation of this compound and its analogues relies on catalytic systems that can activate either the phenol nucleophile or the aldehyde electrophile. The primary challenge is to achieve selective functionalization at the ortho-position of the phenolic hydroxyl group, overcoming potential side reactions or additions at the para-position. Both transition metal complexes and acid catalysts have proven effective in mediating such transformations.

Transition metal catalysis offers powerful tools for direct C–H bond functionalization, enabling the formation of carbon-carbon bonds at specific positions. researchgate.net In the context of synthesizing phenolic diarylmethanols, these catalysts can operate through various mechanisms, including directed C-H activation or cross-coupling reactions.

Palladium and Rhodium Catalysis: Palladium and rhodium complexes are well-known for catalyzing ortho-C–H functionalization reactions, often using the phenolic hydroxyl group as an intrinsic directing group. researchgate.netmit.edu For instance, palladium-catalyzed oxidative C–H/C–H cross-coupling has been developed for the synthesis of ortho-heteroarylated β-arylethylamines, demonstrating a methodology that could be adapted for the arylation of phenols. researchgate.net

Copper Catalysis: Copper-based catalysts have been employed for the ortho-acylation of phenols with aryl aldehydes. nih.gov This reaction proceeds through a Friedel-Crafts type mechanism involving nucleophilic addition followed by dehydrogenative oxidation. While the final product is a ketone, the initial C-C bond-forming step is analogous to the synthesis of the target diaryl methanol. The copper catalyst may act as a Lewis acid, coordinating to the phenol oxygen to facilitate the transformation. nih.gov

Nickel Catalysis: Nickel complexes have emerged as effective catalysts for the addition of aryl halides to aldehydes. acs.org This approach could be used in a convergent synthesis where an organonickel species, generated from a derivative of 2-bromophenol (B46759), adds to benzaldehyde. Such methods are advantageous as they can tolerate a wide range of functional groups. acs.orgresearchgate.net

Rhenium Catalysis: Rhenium carbonyl complexes, such as Re2(CO)10, have been shown to catalyze the regioselective ortho-alkylation of phenols with alkenes. orgsyn.org The reaction is exclusively selective for the ortho-position and stops after mono-alkylation, highlighting the precise control achievable with certain transition metal systems. orgsyn.org

Acid catalysis is a fundamental strategy for promoting the condensation of phenols with aldehydes. The acid activates the aldehyde, increasing its electrophilicity and facilitating the attack by the electron-rich phenol ring.

Lewis Acid Catalysis: Lewis acids such as MgCl₂, AlCl₃, and TiCl₄ coordinate to the carbonyl oxygen of the aldehyde, thereby lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and making the carbonyl carbon more susceptible to nucleophilic attack. orgsyn.orgbath.ac.uk For example, the combination of MgCl₂ and a base like triethylamine (Et₃N) is highly effective for the ortho-formylation of phenols with paraformaldehyde, a process that proceeds with high regioselectivity. orgsyn.org This principle is directly applicable to the reaction between 2-bromophenol and benzaldehyde.

Brønsted Acid Catalysis: Brønsted acids catalyze the reaction by protonating the aldehyde, which similarly enhances its electrophilicity. Strong acids like triflic acid (HOTf) and triflimide (HNTf₂) are effective in promoting Friedel-Crafts type reactions. researchgate.netdaneshyari.comchemrxiv.org An important mechanistic pathway in Brønsted acid catalysis involves the in-situ generation of ortho-quinone methides (o-QMs) from ortho-hydroxybenzyl alcohols (products of the initial condensation). rsc.orgsemanticscholar.org These highly reactive intermediates can then be trapped by nucleophiles. In the synthesis of the target compound, the Brønsted acid facilitates the initial condensation, and careful control of conditions is necessary to isolate the desired diarylmethanol without further reaction.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound requires careful optimization of several reaction parameters to maximize the yield of the desired ortho-substituted product and minimize the formation of byproducts, such as the para-isomer or polymeric materials. Key variables include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

Key Parameters for Optimization:

Catalyst: The nature and loading of the catalyst are critical. In acid-catalyzed reactions, both Lewis and Brønsted acids can be effective, but their strength can influence selectivity and the potential for dehydration or rearrangement side reactions. orgsyn.orgresearchgate.net

Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Non-polar aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often used, while in some cases, solvent-free conditions have proven effective. researchgate.netdaneshyari.com

Temperature: Temperature affects the reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Many acid-catalyzed phenol-aldehyde condensations are run at temperatures ranging from room temperature to gentle reflux. orgsyn.orgorgsyn.org

Reactant Ratio: The molar ratio of 2-bromophenol to benzaldehyde can influence the product distribution. An excess of the phenol may be used to suppress the formation of bis-adducts where a second phenol molecule reacts with the initial product.

The following table illustrates a hypothetical optimization study for the synthesis of this compound based on established principles for similar reactions.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 110 | 24 | <5 |

| 2 | MgCl₂ (100) / Et₃N (100) | Acetonitrile | 80 | 12 | 75 |

| 3 | AlCl₃ (10) | DCM | 25 | 8 | 68 |

| 4 | TiCl₄ (10) | DCM | 0 | 6 | 82 |

| 5 | TfOH (5) | DCM | 25 | 4 | 85 |

| 6 | Tf₂NH (5) | None | 25 | 2 | 91 |

Stereoselective Synthetic Pathways to Chiral Analogues of this compound

The benzylic carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic routes to produce enantioenriched chiral diarylmethanols is of significant interest. scispace.comnih.gov These methods typically fall into two categories: enantioselective C-C bond formation or stereoselective reduction of a prochiral ketone.

Catalytic Enantioselective Arylation of Aldehydes: This is a highly efficient approach where the chiral center is created during the C-C bond-forming step.

Metal-Catalyzed Additions: Chiral nickel complexes, often employing ligands like PyBox or cyanobis(oxazolines), can catalyze the enantioselective addition of aryl halides to aldehydes. acs.orgresearchgate.net In this strategy, a derivative of 2-bromophenol would be coupled with benzaldehyde in the presence of a chiral catalyst and a stoichiometric reductant.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have proven to be exceptional catalysts for enantioselective reactions involving ortho-quinone methide intermediates. rsc.orgsemanticscholar.org A synthetic route could involve the reaction of 2-bromophenol with a derivative of benzaldehyde that forms an o-QM precursor. The chiral acid catalyst would then control the enantioselective addition of a nucleophile. Alternatively, the chiral acid can catalyze the direct, enantioselective Friedel-Crafts alkylation of 2-bromophenol with benzaldehyde. rsc.org

Stereoselective Reduction of Prochiral Ketones: This two-step approach involves the initial synthesis of the corresponding ketone, 2-bromo-6-benzoylphenol, followed by an asymmetric reduction of the carbonyl group.

Biocatalysis: Microbial transformations, for example using strains of fungi like Rhizopus arrhizus, can perform highly enantioselective reductions of prochiral ketones to furnish chiral secondary alcohols. niscpr.res.in This method offers an environmentally friendly pathway to enantiopure diarylmethanols. niscpr.res.in

Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands (e.g., Ru-, Rh-, or Ir-based catalysts) are widely used for the asymmetric hydrogenation of ketones, providing access to chiral alcohols with high enantiomeric excess (ee).

The table below summarizes various approaches for the synthesis of chiral diarylmethanol analogues.

| Method | Catalyst / Reagent | Chiral Source | Typical ee (%) |

|---|---|---|---|

| Asymmetric Arylation | Ni(II) / Mn | Chiral Cyanobis(oxazoline) Ligand | 85-92 |

| Asymmetric Arylation | Diaryl Zinc / Ti(OiPr)₄ | Chiral Amino Alcohol Ligand | >95 |

| Friedel-Crafts Alkylation | - | Chiral Phosphoric Acid | 90-99 |

| Ketone Reduction | Rhizopus arrhizus | Enzymes (Whole Cells) | >98 |

| Asymmetric Hydrogenation | [RuCl₂(diphosphine)(diamine)] | Chiral Diphosphine/Diamine Ligands | >99 |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Bromo 6 Hydroxy Phenyl Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

Proton (¹H) NMR spectroscopy is instrumental in defining the number of distinct proton environments and their respective connectivities. For 2-Bromo-6-(hydroxy(phenyl)methyl)phenol, the ¹H NMR spectrum is anticipated to display a series of signals corresponding to the aromatic protons of both the substituted phenol (B47542) and the phenyl rings, the methine proton of the hydroxyphenylmethyl group, and the hydroxyl protons. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment surrounding the proton. Furthermore, spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., singlet, doublet, triplet, multiplet), which provides crucial information about the neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H (Phenolic Ring) | 6.8 - 7.5 | m | - |

| Aromatic-H (Phenyl Ring) | 7.2 - 7.4 | m | - |

| Methine-H (-CH(OH)-) | 5.8 - 6.0 | s | - |

| Phenolic-OH | 4.5 - 5.5 | br s | - |

| Alcoholic-OH | 2.0 - 4.0 | br s | - |

Note: Predicted data is based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the local electronic structure, allowing for the differentiation of sp²-hybridized aromatic carbons, the sp³-hybridized methine carbon, and carbons bonded to electronegative atoms like oxygen and bromine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br (Phenolic Ring) | 110 - 120 |

| Aromatic C-H (Phenolic Ring) | 115 - 130 |

| Aromatic C-O (Phenolic Ring) | 150 - 160 |

| C-C(H)OH (Phenolic Ring) | 125 - 135 |

| Methine Carbon (-CH(OH)-) | 70 - 80 |

| Aromatic C-H (Phenyl Ring) | 125 - 130 |

| Aromatic C-ipso (Phenyl Ring) | 140 - 145 |

Note: Predicted data is based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

To definitively establish the intricate network of atomic connections, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity of the aromatic protons within each ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a characteristic "fingerprint" of the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, C-O, C-Br, and aromatic C-H and C=C bonds. The broadness of the O-H stretching band is often indicative of hydrogen bonding.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol and Phenol) | 3200 - 3600 (broad) |

| C-O Stretch (Alcohol and Phenol) | 1000 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. The presence of two aromatic rings and the phenolic system in this compound would lead to characteristic π → π* transitions. The position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic rings.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | 250 - 290 |

Note: The exact λmax values are dependent on the solvent used for the analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₁BrO₂), HRMS would provide an experimental mass that is very close to the calculated theoretical mass, confirming the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be observable as a characteristic M and M+2 pattern in the mass spectrum.

Table 5: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (for ⁷⁹Br) | 294.9964 |

| [M+H]⁺ (for ⁸¹Br) | 296.9944 |

Note: The calculated m/z values are for the protonated molecule and reflect the two major isotopes of bromine.

Mechanistic Investigations into the Reactivity of 2 Bromo 6 Hydroxy Phenyl Methyl Phenol

Reactivity at the Bromine Center

The carbon-bromine bond is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reductive debromination.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom in 2-bromo-6-(hydroxy(phenyl)methyl)phenol serves as an effective handle for such transformations. fiveable.menih.gov These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgnobelprize.orgmdpi.com

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.com For substrates like bromophenols, this reaction enables the formation of biaryl structures. acs.orgresearchgate.net The reactivity of the aryl bromide is influenced by electronic and steric factors; electron-deficient aryl halides are often more reactive in the initial oxidative addition step. fiveable.me In the case of this compound, the presence of the ortho-hydroxyl group can influence the reaction, potentially through coordination with the palladium catalyst. Studies on similar halophenols show that microwave irradiation can significantly improve reaction outcomes for bromophenol substrates. acs.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is highly effective for the alkynylation of aryl bromides and can be carried out under mild conditions, which is advantageous for complex molecules. wikipedia.org The general reactivity order for the halide is I > Br > Cl. wikipedia.org Research on Sonogashira couplings of substituted phenols has demonstrated successful reactions with various phenyl acetylenes. nih.gov User-friendly protocols have been developed that allow for the coupling of aryl bromides in non-anhydrous solvents and without a strictly inert atmosphere by using a combination of (N-heterocyclic carbene)-copper and -palladium complexes. acs.org

| Reaction | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) or Pd/C | K3PO4, K2CO3, Cs2CO3 | Toluene (B28343), Dioxane, Water | Conventional heating or microwave irradiation. acs.org |

| Sonogashira | PdCl2(PPh3)2, CuI | Amine base (e.g., Et3N, piperidine) | THF, DMF | Room temperature to moderate heating, often under inert atmosphere. organic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The generally accepted mechanism involves the addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orglibretexts.org

For an SNAr reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) at positions ortho and/or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org The substrate this compound lacks such strong activating groups. Instead, it possesses an electron-donating hydroxyl group (-OH) ortho to the bromine atom. Electron-donating groups destabilize the anionic intermediate required for the SNAr mechanism, making this pathway energetically unfavorable under standard conditions.

While direct SNAr is unlikely, substitution could potentially occur under very harsh conditions through an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org This pathway, however, often leads to a mixture of products as the nucleophile can attack at either of the two carbons of the former triple bond. Some modern SNAr reactions have been shown to proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate, though this is also dependent on the specific electronic nature of the substrate and nucleophile. nih.govnih.gov

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation is synthetically useful for removing a halogen that was employed as a blocking or directing group during synthesis. organic-chemistry.orgresearchwithrutgers.comsci-hub.se

A common and efficient method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. sci-hub.seresearchgate.net This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. organic-chemistry.org The process is generally clean and occurs under neutral conditions, which preserves many other functional groups. researchwithrutgers.com Bromides are reduced more readily than chlorides, and the reaction can often be performed selectively in the presence of groups like nitro, cyano, or keto functionalities. organic-chemistry.orgresearchgate.net For this compound, the phenolic and benzylic hydroxyl groups are expected to be stable under these conditions.

Alternative methods for reductive debromination have also been developed to offer milder and more environmentally friendly options. These include processes that use hydride sources, such as sodium borohydride (B1222165) (NaBH4), in conjunction with a palladium catalyst in aqueous micellar solutions. nih.gov

| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Conditions |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | H2 gas (1 atm) | Methanol, Ethanol | Room temperature. sci-hub.se |

| Micellar Catalysis | Pd[P(t-Bu)3]2 | NaBH4 | Water with surfactant | Room temperature to 40 °C. nih.gov |

| Formate-based Reduction | Pd/C | Formate salts (e.g., HCOONH4) | Isopropanol | Heating. nih.gov |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, enabling transformations such as alkylation, acylation, oxidation, and reduction.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles in O-alkylation and O-acylation reactions.

Alkylation reactions involve the formation of an ether linkage. The phenoxide can be reacted with various alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis-type reaction. Selective alkylation of the phenolic hydroxyl group in the presence of other hydroxyl groups, like the benzylic alcohol in the target molecule, is feasible because the phenolic proton is significantly more acidic. researchgate.net

Acylation involves the formation of a phenolic ester. This is typically achieved by reacting the phenol (B47542) with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. rsc.org Given that this compound contains two different hydroxyl groups (phenolic and benzylic), selective acylation is an important consideration. Generally, the phenolic hydroxyl group is more reactive towards acylation under basic conditions. However, specific reagents and conditions have been developed to achieve high selectivity for either the phenolic or alcoholic hydroxyl group. nih.gov For instance, vinyl carboxylates in the presence of rubidium fluoride (B91410) have been used for the selective acylation of phenolic hydroxyls. researchgate.net Photoinduced methods using aldehydes as the acyl source have also been reported to specifically acylate phenolic hydroxyl groups while leaving aliphatic ones untouched. researchgate.net

Oxidation of the phenolic hydroxyl group can lead to various products depending on the oxidant and reaction conditions. Phenols are susceptible to oxidation, often forming quinone or quinone-like structures. Strong oxidizing agents can lead to ring-opening or polymerization. The presence of the benzylic alcohol and the C-Br bond adds complexity, as these groups may also be sensitive to certain oxidizing conditions. For example, the benzylic alcohol could be oxidized to a carbonyl group. ncert.nic.in

Reduction of a phenolic hydroxyl group, also known as dehydroxylation, is a more challenging transformation that typically requires converting the hydroxyl into a better leaving group. One established method involves a two-step process. First, the phenol is converted to an aryl ether, such as a pyridyl or pyrimidyl ether. google.com In the second step, this ether is subjected to catalytic hydrogenolysis, typically using a palladium catalyst. The ether linkage is cleaved, and the C-O bond is replaced by a C-H bond, effectively removing the original hydroxyl group. google.com

Metal Complexation Studies via Phenolic Coordination

The phenolic hydroxyl group of this compound serves as a primary site for coordination with metal ions. Upon deprotonation, the resulting phenoxide is an effective ligand for a wide array of main group and transition metals. columbia.edu The coordination is generally pH-dependent, with complex formation favored under basic conditions that facilitate the formation of the more nucleophilic phenoxide ion. mdpi.com

The presence of the adjacent benzylic alcohol group suggests that this compound can act as a bidentate ligand, coordinating to a metal center through both the phenoxide oxygen and the alcohol oxygen. This chelation would form a stable six-membered ring, enhancing the thermodynamic stability of the resulting metal complex compared to monodentate phenolic ligands. The electronic properties of the metal ion and the steric environment around the coordination site significantly influence the geometry and stability of the complex. mdpi.com For instance, metals with high ionic potential (e.g., Fe(III), Cu(II)) often form stable complexes that can enhance the antioxidant properties of the phenolic ligand. mdpi.com

Thermodynamic studies on similar phenol-containing macrocyclic ligands demonstrate that complexation is often an enthalpically driven process. The stability constants (log K) for these complexes are influenced by the nature of the metal ion and the substituents on the phenolic ring. acs.org

Table 1: Thermodynamic Data for Complexation of Phenol-Armed Ligand (L) with Metal Ions in Methanol at 25.0 °C

| Metal Ion | log K | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|

| Na⁺ | 3.59 | -28.9 | -8.4 |

| K⁺ | 2.82 | -20.9 | -4.9 |

Data adapted from a study on a comparable phenol-containing macrocyclic ligand. acs.org

Reactions of the Benzylic Alcohol Moiety

The secondary benzylic alcohol is a key functional group that undergoes a variety of characteristic reactions, including oxidation, etherification, esterification, and nucleophilic substitution.

The secondary benzylic alcohol in this compound can be readily oxidized to the corresponding ketone, 2-Bromo-6-benzoylphenol . Unlike primary benzylic alcohols which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of this secondary alcohol terminates at the ketone stage. masterorganicchemistry.com

A wide range of oxidizing agents can be employed for this transformation. Milder, selective oxidants like those based on hypochlorite (B82951) or catalytic systems involving copper and TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) are effective for converting benzylic alcohols to the corresponding carbonyl compounds. jocpr.comrsc.org Stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) also achieve this conversion, though they can be less selective if other oxidizable groups are present. masterorganicchemistry.com Kinetic studies on the oxidation of benzyl (B1604629) alcohol show the reaction is typically first order with respect to both the alcohol and the oxidant. jocpr.comorientjchem.org

Table 2: Kinetic Data for the Oxidation of Benzyl Alcohol

| Oxidant | Medium | Order in [Alcohol] | Order in [Oxidant] | Product |

|---|---|---|---|---|

| Hypochlorite | Acetic acid-water | 1 | 1 | Benzaldehyde (B42025) jocpr.com |

| Dichromate | Acetic acid-water | 1 | 1 | Benzaldehyde orientjchem.org |

The hydroxyl group of the benzylic alcohol can participate in both etherification and esterification reactions.

Etherification can be achieved through several routes. Acid-catalyzed dehydration of two molecules of the alcohol could lead to a symmetrical ether, though this method can be harsh. A more controlled approach is the Williamson ether synthesis, where the alcohol is first converted to its alkoxide using a base and then reacted with an alkyl halide. Alternatively, iron(III)-catalyzed dehydrative etherification provides an eco-friendly method for synthesizing both symmetrical and unsymmetrical benzyl ethers. nih.govacs.org The steric hindrance from the ortho-bromo and hydroxyl groups might slow the reaction rate compared to less substituted benzyl alcohols. nih.gov

Esterification involves the reaction of the benzylic alcohol with a carboxylic acid or its derivative. Fischer esterification, using an acid catalyst and excess carboxylic acid, is a common method. For sterically hindered alcohols, more reactive acylating agents like acyl chlorides or acid anhydrides can be used. The Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and an azodicarboxylate, is another efficient method for esterifying benzylic alcohols under mild conditions, and it is often effective even with sterically demanding substrates. researchgate.net

The benzylic carbon is susceptible to nucleophilic substitution, primarily via an Sₙ1 mechanism. khanacademy.org In the presence of a strong acid, the hydroxyl group of the benzylic alcohol can be protonated to form a good leaving group, water. Departure of the water molecule generates a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the adjacent phenyl ring. The stability of this intermediate strongly favors the Sₙ1 pathway. Once formed, the carbocation can be rapidly attacked by a variety of nucleophiles (e.g., halides, water, alcohols) to yield the corresponding substitution product.

Intramolecular Cyclization and Rearrangement Pathways

The ortho-disubstituted pattern of this compound provides opportunities for intramolecular reactions. One plausible pathway is an intramolecular cyclization to form a seven-membered heterocyclic ring. Under basic conditions, deprotonation of both the phenolic and benzylic hydroxyl groups could create a dianion. The resulting benzylic alkoxide could then act as an internal nucleophile, displacing the bromide atom via an intramolecular nucleophilic aromatic substitution (SₙAr) to form a dibenzo[b,f]oxepine derivative. While SₙAr reactions typically require electron-withdrawing groups to activate the ring, such intramolecular cyclizations can sometimes be driven by the favorable entropy of ring formation.

Another potential route involves transition-metal catalysis. For example, palladium-catalyzed intramolecular coupling reactions are known to form rings from ortho-haloaryl compounds containing a tethered nucleophile. chemrxiv.orgresearchgate.net In this case, a Pd(0) catalyst could facilitate the intramolecular C–O bond formation between the phenolic oxygen and the benzylic carbon, or potentially between the benzylic alcohol and the carbon bearing the bromine, leading to cyclic ether structures.

While less common for non-activated aromatic systems, rearrangement pathways such as the Claisen-type rearrangement could be envisioned for derivatives of the title compound, such as its corresponding allyl or propargyl ether. acs.org

Investigation of Reaction Kinetics and Thermodynamics

The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic factors.

Kinetics: The rates of the reactions at the benzylic center are influenced by both steric and electronic effects. The bulky bromine atom and the phenyl group create steric hindrance around the benzylic alcohol, which may slow the rate of reactions like esterification or nucleophilic attack compared to a simpler molecule like benzyl alcohol. nih.gov Electronically, the bromo group is weakly deactivating and the hydroxyl group is strongly activating towards electrophilic aromatic substitution, although their effects on the reactivity of the side-chain alcohol are more complex. Kinetic isotope effect studies on the oxidation of benzyl alcohol have shown that the cleavage of the benzylic C-H bond is the rate-determining step. rsc.org A similar mechanism would be expected for the oxidation of this compound.

Thermodynamics: The thermodynamics of the reactions are determined by the relative stabilities of the reactants and products.

Metal Complexation: The formation of chelated metal complexes is thermodynamically favorable due to the chelate effect, which leads to a significant increase in the stability constant (log K) compared to coordination with two separate monodentate ligands. acs.org

Oxidation: The oxidation of the alcohol to a ketone is generally a thermodynamically favorable process, driven by the formation of a stable carbonyl group.

Cyclization: Intramolecular cyclization to form a seven-membered ring can be thermodynamically challenging due to ring strain. However, the formation of a rigid, fused ring system can be favored entropically.

Detailed computational studies and experimental measurements would be required to precisely quantify the kinetic barriers and thermodynamic parameters for the specific reactions of this compound.

Computational and Theoretical Investigations of 2 Bromo 6 Hydroxy Phenyl Methyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure, stability, and electronic nature of molecules. Methodologies like Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-6-(hydroxy(phenyl)methyl)phenol, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be utilized to determine its most stable conformation (geometry optimization) and to analyze its electronic characteristics. researchgate.netnih.gov

Electronic structure analysis derived from DFT provides information on how electrons are distributed within the molecule. For substituted phenols, it has been shown that electronegative substituents like bromine have a significant inductive effect, withdrawing electron density from the aromatic ring's σ-framework. researchgate.net This effect, combined with the electronic influence of the bulky hydroxy(phenyl)methyl group, would modulate the charge distribution across the entire molecule.

Table 1: Predicted Structural Parameters from DFT (Based on Analogous Compounds)

| Parameter | Predicted Value Range | Influencing Factors |

|---|---|---|

| O-H (phenolic) Bond Length | ~0.97 - 0.99 Å | Intramolecular H-bonding, substituent effects researchgate.netnih.gov |

| C-O (phenolic) Bond Length | ~1.35 - 1.37 Å | Ring substitution, resonance effects acs.org |

| C-Br Bond Length | ~1.88 - 1.91 Å | Aromatic ring electronics |

| Dihedral Angle (Ring-C-O-H) | Near 0° or 180° | Intramolecular H-bonding, steric hindrance acs.org |

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. figshare.com While computationally more demanding than DFT, they often provide higher accuracy for energy calculations and are used to benchmark DFT results. figshare.com For a molecule like this compound, ab initio calculations would be valuable for accurately determining thermochemical properties such as the O-H bond dissociation enthalpy (BDE). mdpi.com The BDE is a critical parameter for assessing the potential antioxidant activity of phenolic compounds. ijesi.orgopensciencepublications.com Studies on substituted phenols have demonstrated that electron-donating groups tend to decrease the O-H BDE, while electron-withdrawing groups increase it. mdpi.comijesi.org The interplay of the electron-withdrawing bromine and the bulky, electronically complex hydroxy(phenyl)methyl group would result in a nuanced effect on the BDE.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the frontier molecular orbitals is particularly important for understanding chemical reactivity. theaic.org

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atoms, which have lone pairs of electrons. researchgate.netresearchgate.net The LUMO, conversely, would likely be distributed over the π-system of the aromatic rings, representing regions susceptible to nucleophilic attack. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. theaic.orgimist.ma

Table 2: Predicted Frontier Orbital Properties (Based on Analogous Compounds)

| Property | Predicted Characteristics | Significance |

|---|---|---|

| HOMO Localization | Phenolic ring, oxygen atoms researchgate.netresearchgate.net | Region of electrophilic attack |

| LUMO Localization | Aromatic π-system researchgate.net | Region of nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Moderately small | Indicates potential for reactivity nih.govresearchgate.net |

| Electrophilicity Index (ω) | Moderate | Describes biological and chemical activity theaic.org |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This method provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge delocalization. theaic.org

For this compound, NBO analysis would quantify the delocalization of electron density. Key interactions would include the delocalization of the oxygen lone pairs into the π* anti-bonding orbitals of the aromatic ring, a measure of resonance stabilization. researchgate.net Similarly, interactions between the lone pairs of the bromine atom and the ring's π-system would be evaluated. The analysis reveals the energetic significance of these delocalizations through second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization. theaic.orguni-muenchen.de NBO also provides details on the hybridization of atomic orbitals, which is fundamental to understanding the molecule's bonding and geometry. uni-muenchen.de

Electrostatic Potential Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netchempedia.info These maps help predict sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. libretexts.orgresearchgate.net

For this compound, the MEP map would show significant negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity and lone pairs of electrons. chempedia.inforesearchgate.net These regions would be the primary sites for hydrogen bond donation and interaction with electrophiles. A region of positive potential would be located around the hydrogen atom of the phenolic hydroxyl group, indicating its acidity. chempedia.info The bromine atom would exhibit a region of positive potential on its outermost surface, known as a σ-hole, making it a potential site for halogen bonding interactions. researchgate.netresearchgate.net The aromatic rings would show a mixed potential, generally being electron-rich (negative) above and below the plane of the ring due to the π-system. researchgate.net

Conformational Analysis and Potential Energy Surface Scans

No dedicated studies on the conformational landscape or potential energy surface (PES) scans of this compound were found. Such analyses would be crucial for understanding the molecule's flexibility, identifying its most stable three-dimensional structures (conformers), and determining the energy barriers associated with rotations around its single bonds.

Studies of Tautomeric Equilibria and Intramolecular Proton Transfer

The literature search did not yield any investigations into the tautomeric forms or the kinetics of intramolecular proton transfer for this compound. Tautomerism, particularly the equilibrium between phenol-imine and keto-amine forms in related molecules, is often a key area of computational study, but specific findings for this compound are not available.

Analysis of Non-Covalent Interactions within the Molecule and in Aggregates

Detailed analyses of the non-covalent interactions that govern the molecular structure and crystal packing of this compound are not present in the current body of scientific literature.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

No publications containing Hirshfeld surface analysis or the corresponding 2D fingerprint plots for this compound could be located. This type of analysis is instrumental in quantifying the intermolecular contacts within a crystal lattice, providing a visual summary of interactions such as hydrogen bonding and van der Waals forces.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

Similarly, there are no available studies that apply Reduced Density Gradient (RDG) or Electron Localization Function (ELF) analysis to this compound. RDG analysis is used to visualize and characterize weak non-covalent interactions, while ELF mapping helps in understanding the electron localization in chemical bonds and lone pairs, offering a chemically intuitive picture of the electronic structure.

Stereochemical Considerations and Chirality of 2 Bromo 6 Hydroxy Phenyl Methyl Phenol

Identification of Chiral Centers and Potential Stereoisomers

The structure of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol features a single chiral center. This stereocenter is the carbon atom bonded to the hydroxyl group, the phenyl group, the 2-bromo-6-hydroxyphenyl group, and a hydrogen atom. The presence of this chiral center means that the molecule is not superimposable on its mirror image.

Consequently, this compound can exist as a pair of enantiomers, which are stereoisomers that are mirror images of each other. These enantiomers are designated as (R)- and (S)-isomers based on the Cahn-Ingold-Prelog priority rules. The two enantiomers will have identical physical properties such as melting point and boiling point, but they will rotate plane-polarized light in opposite directions and may exhibit different biological activities. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure forms of this compound is of significant interest for various applications, particularly in pharmacology and materials science. Several enantioselective synthesis strategies can be envisioned for the preparation of chiral diarylmethanols and related benzylic alcohols, which could be adapted for the target molecule. These methods generally involve the asymmetric reduction of a prochiral ketone precursor or the asymmetric addition of a nucleophile to an aldehyde.

Asymmetric Catalytic Reduction: One of the most common approaches is the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-6-(benzoyl)phenol. This can be achieved using chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, in combination with chiral ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Asymmetric Nucleophilic Addition: Another powerful strategy involves the asymmetric addition of an organometallic reagent to an aldehyde. For the synthesis of this compound, this would entail the asymmetric addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide or phenyllithium) to 3-bromo-2-hydroxybenzaldehyde (B158676) in the presence of a chiral ligand or catalyst. Alternatively, the addition of a 2-bromo-6-hydroxyphenyl organometallic reagent to benzaldehyde (B42025) could be employed. nih.gov

Biocatalytic Methods: Enzymes, such as alcohol dehydrogenases, can be highly effective catalysts for the enantioselective reduction of ketones to produce chiral alcohols with high enantiomeric excess. niscpr.res.in The use of whole-cell biocatalysts has also been shown to be stereoselective in the reduction of diaryl ketones. niscpr.res.in

Below is a table summarizing potential enantioselective synthesis strategies:

| Strategy | Precursors | Catalyst/Reagent | Advantages |

|---|---|---|---|

| Asymmetric Catalytic Reduction | 2-Bromo-6-(benzoyl)phenol | Chiral Ru, Rh, or Ir complexes | High efficiency and enantioselectivity |

| Asymmetric Nucleophilic Addition | 3-Bromo-2-hydroxybenzaldehyde and a phenyl organometallic reagent | Chiral ligands (e.g., amino alcohols) | Versatility in substrate scope |

| Biocatalytic Reduction | 2-Bromo-6-(benzoyl)phenol | Alcohol dehydrogenases or whole-cell systems | High enantioselectivity, mild reaction conditions |

Chiroptical Properties Analysis (e.g., Circular Dichroism Spectroscopy)

Chiroptical spectroscopy techniques are indispensable for the characterization of chiral molecules. Circular dichroism (CD) spectroscopy is a particularly powerful tool for determining the absolute configuration and enantiomeric purity of chiral compounds. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com Enantiomers will produce CD spectra that are mirror images of each other, exhibiting positive and negative Cotton effects at the same wavelengths. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample, making it a valuable method for quantitative analysis. units.it

Configurational Stability and Racemization Pathways

The configurational stability of the chiral center in this compound is a crucial factor, especially for applications where enantiomeric purity is essential. Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, can occur under certain conditions.

For benzylic alcohols, racemization can be facilitated by conditions that promote the formation of a carbocation intermediate at the stereocenter. nih.gov In the case of this compound, protonation of the hydroxyl group under acidic conditions, followed by the loss of a water molecule, would lead to the formation of a planar, achiral carbocation. Subsequent nucleophilic attack by water on this carbocation from either face would result in the formation of both enantiomers, leading to racemization.

The stability of this potential carbocation intermediate is influenced by the electronic properties of the substituents on the aromatic rings. The phenyl group and the substituted phenol (B47542) ring can stabilize the positive charge through resonance. The presence of the electron-withdrawing bromine atom may have a modest destabilizing effect.

The rate of racemization would be dependent on factors such as temperature, pH, and the nature of the solvent. kyushu-u.ac.jp Understanding these factors is critical for the handling and storage of enantiomerically enriched samples of this compound to maintain their optical purity.

Applications As a Synthetic Precursor and Building Block

Role in the Synthesis of Complex Organic Scaffolds

No research was found that details the use of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol as a foundational element for constructing more complex molecular frameworks.

Derivatization to Ligands for Catalysis

There is no available information on the chemical modification of this compound to create ligands for catalytic applications.

Use in the Construction of Advanced Organic Materials

No studies were identified that utilize this compound in the development of advanced organic materials with specific electronic, optical, or other functional properties.

Due to the lack of specific data for "this compound", no data tables or a list of mentioned compounds can be generated. Should research on this specific compound become available in the future, this article can be updated accordingly.

Intermolecular Interactions and Supramolecular Assembly of 2 Bromo 6 Hydroxy Phenyl Methyl Phenol

Hydrogen Bonding Networks in Crystalline and Solution States

The molecular structure of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol, featuring both a phenolic hydroxyl group and a benzylic hydroxyl group, provides ample opportunity for the formation of extensive hydrogen bonding networks. These interactions are anticipated to be the primary drivers of molecular association in both the solid state and in solution.

In the crystalline form, it is expected that the hydroxyl groups will act as both hydrogen bond donors and acceptors. This can lead to the formation of various motifs, including chains, dimers, and more complex three-dimensional networks. For instance, the phenolic hydroxyl group can donate a proton to the hydroxyl group of a neighboring molecule, which in turn can donate its proton to another, propagating a chain. Alternatively, centrosymmetric dimers could form through reciprocal hydrogen bonds between either the phenolic or benzylic hydroxyls. The presence of the bulky phenyl and bromo substituents will sterically influence the preferred hydrogen bonding patterns.

In solution, the extent and nature of hydrogen bonding will be dependent on the solvent. In non-polar solvents, intramolecular hydrogen bonding between the phenolic hydroxyl and the benzylic hydroxyl group may occur. In protic solvents, intermolecular hydrogen bonds with the solvent molecules will predominate. Spectroscopic techniques such as NMR and IR in various solvents would be instrumental in elucidating the specific hydrogen bonding interactions in the solution state.

Aromatic π-π Stacking Interactions

The presence of two aromatic rings—the substituted phenol (B47542) and the phenyl group—suggests that π-π stacking interactions will play a significant role in the supramolecular assembly of this compound. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings.

In the solid state, these interactions contribute to the stabilization of the crystal lattice. The geometry of the stacking can vary, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. The parallel-displaced conformation is often favored as it minimizes electrostatic repulsion. The interplay between hydrogen bonding and π-π stacking will ultimately determine the final crystal packing. For example, hydrogen-bonded layers of molecules may be held together by π-π stacking interactions between the aromatic rings of adjacent layers. Computational modeling has become a valuable tool for predicting the strength and geometry of these interactions.

Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom at the 2-position of the phenol ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen or nitrogen atom. The bromine atom in this compound can potentially form halogen bonds with the hydroxyl oxygen atoms of neighboring molecules.

Self-Assembly Tendencies and Crystal Engineering Principles

The combination of strong and directional hydrogen bonds, weaker but significant π-π stacking, and directional halogen bonds provides a rich landscape for the self-assembly of this compound. The principles of crystal engineering can be used to understand and potentially control the resulting supramolecular architectures.

By understanding the hierarchy of these intermolecular interactions, predictions can be made about the likely packing motifs. Typically, hydrogen bonds are the strongest and most directional, and will therefore be the primary determinants of the crystal structure. The weaker π-π stacking and halogen bonding interactions will then direct the packing of these hydrogen-bonded assemblies. The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to this analysis. For this molecule, potential synthons include hydroxyl-hydroxyl hydrogen-bonded chains or dimers.

The ultimate crystal structure will represent a fine balance between these competing and cooperating interactions, optimized to achieve the lowest energy state. The study of the self-assembly of this and related molecules contributes to the fundamental understanding of how molecular information is translated into supramolecular organization, a key goal of crystal engineering.

Advanced Analytical Techniques for Purity and Homogeneity Assessment in Research Contexts

Chromatographic Methods (HPLC, GC) for Purity Profiling

Chromatographic techniques are indispensable for separating and quantifying impurities in a chemical substance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used methods for the purity profiling of organic compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds, a category into which many phenolic compounds fall. thermofisher.com For 2-Bromo-6-(hydroxy(phenyl)methyl)phenol, a reversed-phase HPLC method would likely be the initial approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.

A typical HPLC analysis would involve dissolving a precisely weighed sample of the compound in a suitable solvent and injecting it into the HPLC system. The components of the sample are then separated as they pass through the column, and a detector, commonly a UV-Vis detector set at a wavelength where the aromatic rings of the phenol (B47542) absorb, records the signal. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-developed HPLC method can separate structurally similar impurities, such as isomers or by-products from the synthesis. nih.govmdpi.com

Hypothetical HPLC Purity Analysis of this compound

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| Retention Time | 5.8 min |

| Peak Area | 9985 (arbitrary units) |

| Total Peak Area | 10000 (arbitrary units) |

| Calculated Purity | 99.85% |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. mtu.edu For phenolic compounds, direct analysis by GC can sometimes be challenging due to their polarity and potential for thermal degradation. researchgate.net However, derivatization can be employed to increase volatility and thermal stability. epa.gov In this process, the hydroxyl groups of the phenol are converted to less polar ethers or esters.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the boiling points of the components and their interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection. The purity is then calculated based on the relative peak areas.

Hypothetical GC Purity Analysis of Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Temp. | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Retention Time | 15.2 min |

| Peak Area | 9975 (arbitrary units) |

| Total Peak Area | 10000 (arbitrary units) |

| Calculated Purity | 99.75% |

Thermal Analysis Techniques (DSC, TGA) for Stability Investigations

Thermal analysis techniques provide valuable information about the physical and chemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for investigating the stability of a compound. labmanager.com

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. robertson-microlit.com This technique can be used to determine the melting point, a key indicator of purity for crystalline solids. A pure, crystalline compound will typically exhibit a sharp, well-defined melting endotherm. The presence of impurities generally leads to a broadening of the melting peak and a depression of the melting point. DSC can also reveal other thermal events such as phase transitions or the presence of polymorphs. universallab.org

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. robertson-microlit.com This analysis provides information about the thermal stability and decomposition profile of the compound. The temperature at which significant mass loss begins is an indicator of the compound's decomposition temperature. TGA can also be used to quantify the amount of residual solvent or moisture in a sample. libretexts.org

Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Observed Value | Interpretation |

| DSC | Melting Point (Onset) | 125.5 °C | Indicates the beginning of the melting process. |

| Melting Point (Peak) | 127.8 °C | A sharp peak suggests high purity. | |

| TGA | Onset of Decomposition | 285 °C | The compound is thermally stable up to this temperature. |

| Mass Loss at 150 °C | < 0.1% | Indicates the absence of significant volatile impurities or solvent. |